Apiforol vs. Luteoforol: Single Hydroxyl Difference Resolves Biosynthetic Branching
Apiforol lacks a hydroxyl group at the 3′-position of the flavylium B-ring, whereas luteoforol contains this hydroxyl group. This single structural difference determines which downstream 3-deoxyanthocyanidin the compound can generate [1]. In maize, lines with functional pr1 and p1 alleles (Pr1;P1) accumulate luteoforol, while null pr1 lines with either functional or non-functional p1 alleles (pr1;P1 or pr1;p1) accumulate apiforol exclusively [2]. This demonstrates that apiforol is not merely a metabolic intermediate but a genotype-specific marker of flavonoid 3′-hydroxylase (ZmF3′H1) activity status.
| Evidence Dimension | B-ring hydroxylation pattern |
|---|---|
| Target Compound Data | Mono-hydroxylated B-ring (4′-OH only, no 3′-OH) |
| Comparator Or Baseline | Luteoforol: bi-hydroxylated B-ring (both 3′-OH and 4′-OH) |
| Quantified Difference | One hydroxyl group at 3′-position |
| Conditions | Maize (Zea mays) pericarp, cob glumes, and silks; pr1 genotype-dependent accumulation |
Why This Matters
For analytical reference standard procurement, selecting apiforol over luteoforol (or vice versa) is mandatory for accurate identification of 3-deoxyanthocyanidin pathway intermediates and for studies discriminating ZmF3′H1-dependent versus independent biosynthesis.
- [1] Sharma M, Chai C, Morohashi K, Grotewold E, Snook ME, Chopra S. Expression of flavonoid 3′-hydroxylase is controlled by P1, the regulator of 3-deoxyflavonoid biosynthesis in maize. BMC Plant Biology. 2012;12:196. View Source
- [2] Sharma et al. 2012 (as above). Apiforol lacks a hydroxyl group at the 3′-position of the flavylium B-ring, while luteoforol has this hydroxyl group. View Source
